molecular formula C10H10BClO3 B8667647 5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Cat. No. B8667647
M. Wt: 224.45 g/mol
InChI Key: ONLMDCRISCSDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde is a useful research compound. Its molecular formula is C10H10BClO3 and its molecular weight is 224.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Molecular Formula

C10H10BClO3

Molecular Weight

224.45 g/mol

IUPAC Name

5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-carbaldehyde

InChI

InChI=1S/C10H10BClO3/c1-10(2)7-4-9(12)6(5-13)3-8(7)11(14)15-10/h3-5,14H,1-2H3

InChI Key

ONLMDCRISCSDGD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2C(O1)(C)C)Cl)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol (540 mg, 2.57 mmol) in CCl4 (30 mL) at rt was added benzoyl peroxide (62 mg, 0.26 mmol) followed by NBS (915 mg, 5.14 mmol). The reaction mixture was refluxed for 16 h, cooled to rt and treated with Na2CO3. The aqueous layer was acidified with 3 N HCl to pH of 3 and extracted with EA. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluted with DCM-MeOH (20:1) to give 5-chloro-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (310 mg; yield 53.8%) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 10.38 (s, 1H), 9.41 (s, 1H), 8.22 (s, 1H), 7.82 (s, 1H), 1.50 (s, 6H) ppm; MS: m/z=224.9 (M+1, ESI+).
Quantity
540 mg
Type
reactant
Reaction Step One
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62 mg
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reactant
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step One
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915 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four

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